Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate
Description
Properties
IUPAC Name |
ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPZPIXDNPGMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann-Type Coupling with Aryl Halides
A prominent method involves coupling ethyl bromodifluoroacetate with 2-chloroiodobenzene using copper powder in dimethyl sulfoxide (DMSO). This Ullmann-type reaction proceeds via a single-electron transfer mechanism, forming a carbon-carbon bond between the difluoroacetate and chlorophenyl groups.
Reaction Conditions:
- Catalyst: Copper powder (1.5–2 equivalents)
- Solvent: DMSO at 80–100°C
- Time: 20–24 hours
- Yield: 46–50%
Mechanistic Insights:
The reaction initiates with oxidative addition of the aryl iodide to copper, followed by transmetallation with ethyl bromodifluoroacetate. Reductive elimination yields the target compound, with DMSO acting as both solvent and mild oxidant.
Industrial Considerations:
- Scalability: Continuous flow reactors improve efficiency by mitigating copper aggregation.
- Purification: Distillation under reduced pressure (94–96°C, 0.1 MPa) achieves >98% purity.
Fluorination of Ketone Precursors
Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination
Ethyl 2-(2-chlorophenyl)acetate undergoes fluorination using DAST to introduce two fluorine atoms at the α-position.
Reaction Protocol:
- Substrate: Ethyl 2-(2-chlorophenyl)acetate
- Reagent: DAST (1.2 equivalents)
- Conditions: Anhydrous dichloromethane, 0°C to room temperature
- Yield: 70–75%
Critical Parameters:
- Moisture Sensitivity: Reactions require strict anhydrous conditions to prevent DAST hydrolysis.
- Safety: DAST releases HF; neutralization with K2CO3 is mandatory.
Alternative Fluorinating Agents:
- Deoxo-Fluor: Higher thermal stability but lower selectivity for difluorination.
- XtalFluor-E: Safer handling but requires activators like Et3N·3HF.
Grignard Reagent Approaches
Nucleophilic Addition to Difluoroacetate Esters
2-Chlorophenylmagnesium bromide reacts with ethyl difluoroacetate in tetrahydrofuran (THF), followed by acidic workup.
Optimized Procedure:
- Grignard Reagent: 2-Chlorophenylmagnesium bromide (1.1 equivalents)
- Temperature: −10°C to 0°C
- Quenching: Saturated NH4Cl solution
- Yield: 60–65%
Side Reactions:
- Over-addition leading to tertiary alcohols (controlled by stoichiometry).
- Ester hydrolysis mitigated by low-temperature conditions.
Industrial Adaptation:
- Solvent Recovery: THF is distilled and reused, reducing costs.
- Catalyst-Free: Eliminates metal contamination in APIs.
Transesterification of Difluoroacetyl Chlorides
Acid Chloride Route
2-(2-Chlorophenyl)-2,2-difluoroacetyl chloride is esterified with ethanol under basic conditions.
Stepwise Synthesis:
- Chlorination: 2-(2-Chlorophenyl)difluoroacetic acid + SOCl2 → Acid chloride.
- Esterification: Acid chloride + ethanol + pyridine (base).
- Yield: 85–90%.
Advantages:
Purity Control:
Catalytic Hydrogenation of Trifluoroacetates
Selective Defluorination
Ethyl 2-(2-chlorophenyl)-2,2,2-trifluoroacetate undergoes partial hydrogenation using Rh/C catalysts.
Conditions:
Mechanistic Pathway:
Sequential HF elimination forms a difluoroethylene intermediate, which is hydrogenated to the target ester.
Challenges:
- Over-reduction to ethyl 2-(2-chlorophenyl)acetate (controlled by H2 pressure).
- Catalyst poisoning by chloride impurities.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Ullmann Coupling | 46–50 | 98.5 | High | 120–150 |
| DAST Fluorination | 70–75 | 99.0 | Moderate | 200–220 |
| Grignard Addition | 60–65 | 97.0 | Low | 180–200 |
| Transesterification | 85–90 | 99.5 | High | 90–110 |
| Catalytic Hydrogenation | 74–78 | 98.0 | Moderate | 150–170 |
Key Observations:
- Transesterification offers the best balance of yield and cost for industrial production.
- DAST Fluorination achieves high purity but is limited by reagent expense.
- Catalytic Hydrogenation is preferable for chloride-sensitive applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chlorophenyl group can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-(2-chlorophenyl)-2,2-difluoroacetic acid and ethanol in the presence of a strong acid or base.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Hydrolysis: Major products are 2-(2-chlorophenyl)-2,2-difluoroacetic acid and ethanol.
Oxidation: Products can include carboxylic acids or ketones, depending on the specific reaction conditions.
Scientific Research Applications
Pharmaceuticals
Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structural properties allow for the development of drugs with enhanced anti-inflammatory and analgesic effects. Research indicates that derivatives of this compound can exhibit hypolipidemic effects, reducing cholesterol and triglyceride levels significantly in animal models.
Agrochemicals
This compound is utilized as a precursor for synthesizing herbicides and pesticides. Its structural features contribute to effective biological activity against pests. The chlorophenyl group enhances the compound's ability to interact with target organisms, making it valuable in agricultural applications.
Material Science
This compound is employed in developing novel materials with specific chemical properties, such as fluorinated polymers. These materials can exhibit unique thermal and mechanical properties, making them suitable for various industrial applications.
Case Study 1: Pharmacological Evaluation
A study evaluated various derivatives of this compound for their effects on lipid profiles in Sprague-Dawley rats. One derivative demonstrated ten times more activity in hereditary hyperlipidemic rats compared to normal rats, underscoring the importance of structural modifications on biological efficacy.
Research focused on synthesizing derivatives from this compound highlighted its potential as a lead compound for drug development targeting specific diseases. The study found that certain modifications could enhance biological activity against various molecular targets.
Mechanism of Action
The mechanism by which ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzyme activity. The presence of the 2-chlorophenyl and difluoro groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate with key analogs:
Key Observations:
- Halogen Effects : Bromine substitution (e.g., 3-bromo analog) increases molar mass and may enhance lipophilicity, whereas fluorine (e.g., 2-fluorophenyl acetate) reduces steric bulk .
- Dichloro Derivatives : The 2,5-dichloro variant (C₁₀H₈Cl₂F₂O₂) exhibits significantly higher molecular weight and lipophilicity, likely influencing its bioavailability or environmental persistence .
Biological Activity
Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate is a synthetic compound notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHClFO
- Molecular Weight : 234.63 g/mol
- CAS Number : 130754-19-7
The compound contains a chlorophenyl group and two fluorine atoms attached to the carbon adjacent to the ester functional group. These features significantly influence its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its difluoroacetate moiety, which can act as an inhibitor of succinate dehydrogenase, an enzyme involved in the citric acid cycle. This inhibition can lead to disruptions in cellular metabolism and may induce cell death under certain conditions.
Additionally, the presence of halogens (chlorine and fluorine) enhances the compound's binding affinity to various biological targets through mechanisms such as halogen bonding and hydrophobic interactions.
1. Enzyme Inhibition Studies
Research has shown that compounds similar to this compound are used in biochemical assays to study enzyme kinetics and inhibition. For instance, studies indicate that difluoroacetate derivatives can effectively inhibit succinate dehydrogenase, leading to potential applications in cancer therapy where metabolic pathways are targeted.
2. Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure allows it to be a candidate for drug development aimed at specific enzymes or receptors involved in various diseases.
3. Case Studies
Several case studies have highlighted the efficacy of similar compounds in treating metabolic disorders. For example, research on difluoromethyl compounds has demonstrated their ability to modulate metabolic pathways effectively, leading to reduced tumor growth in preclinical models .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate | Chlorine at para position | Similar enzyme inhibition potential |
| Ethyl 2-(bromophenyl)-2,2-difluoroacetate | Bromine instead of chlorine | Variations in binding affinity |
| Ethyl 2-(4-fluorophenyl)-2-fluoroacetate | One fluorine atom | Altered chemical properties |
This table illustrates how variations in substituents can affect the chemical reactivity and biological activity of these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
